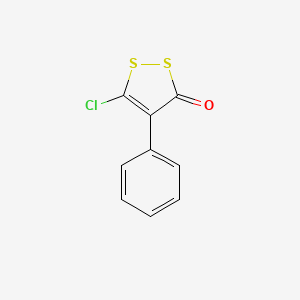

5-Chloro-4-phenyl-3H-1,2-dithiol-3-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

RWJ-3981 是一种环状二硫化物化合物,已被确定为细菌酶 UDP-N-乙酰葡萄糖胺烯醇丙酮酰基转移酶 (MurA) 的有效抑制剂。 该酶催化细菌细胞壁生物合成的第一个关键步骤,使其成为抗菌药物开发的关键靶点 .

准备方法

合成路线和反应条件: RWJ-3981 的合成涉及环状二硫化物结构的形成。文献中尚未提供有关合成路线和反应条件的具体细节。 合成环状二硫化物的通用方法通常涉及在受控条件下氧化硫醇基团 .

工业生产方法: RWJ-3981 的工业生产方法尚未得到充分的记录。鉴于其作为药物化合物的潜力,大规模合成可能会涉及优化合成路线以确保高产率和纯度,并遵守良好生产规范 (GMP).

化学反应分析

反应类型: RWJ-3981 主要进行环状二硫化物特有的反应,包括:

氧化: 转化为亚砜或砜。

还原: 断裂二硫键生成硫醇。

取代: 与亲核试剂反应生成各种衍生物.

常用试剂和条件:

氧化: 过氧化氢或其他氧化剂。

还原: 二硫苏糖醇或其他还原剂。

取代: 在温和条件下使用胺或硫醇等亲核试剂.

主要产物:

氧化: 亚砜和砜。

还原: 硫醇。

科学研究应用

Hepatoprotective Effects

One of the most significant applications of 5-chloro-4-phenyl-3H-1,2-dithiol-3-one is its hepatoprotective properties. Research indicates that this compound can protect liver cells from damage caused by hepatotoxic substances such as acetaminophen. It achieves this by inhibiting lipid peroxidation and acting as a radical scavenger, which helps in mitigating oxidative stress in liver tissues .

Case Study:

In animal studies, groups of mice treated with this compound exhibited reduced liver damage when exposed to acetaminophen compared to control groups. This suggests its potential as a therapeutic agent for liver protection against drug-induced toxicity .

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties, particularly as an inhibitor of bacterial enzymes such as FabH (3-ketoacyl-acyl carrier protein synthase). Inhibition of this enzyme is crucial for bacterial fatty acid synthesis, making it a target for developing new antibiotics . The presence of the chlorine substituent at the 5-position enhances its binding affinity to the enzyme, increasing its potency against various bacterial strains.

Research Findings:

In vitro assays have shown that this compound exhibits significant inhibition of bacterial growth, demonstrating its potential as a lead compound in antibiotic development .

作用机制

RWJ-3981 通过抑制酶 UDP-N-乙酰葡萄糖胺烯醇丙酮酰基转移酶 (MurA) 发挥作用。该酶催化将烯醇丙酮酸从磷酸烯醇丙酮酸转移到尿苷二磷酸-N-乙酰葡萄糖胺,这是细菌细胞壁生物合成的关键步骤。 RWJ-3981 结合到 MurA 的活性位点,阻止该酶催化该反应,从而抑制细菌细胞壁合成 .

相似化合物的比较

RWJ-3981 与其他 MurA 抑制剂(例如)进行比较:

RWJ-110192: 一种吡唑并嘧啶类似物。

RWJ-140998: 一种嘌呤类似物.

独特性:

效力: 与其他抑制剂(如磷霉素)相比,RWJ-3981 在抑制 MurA 方面表现出更高的效力.

结合亲和力: RWJ-3981 对 MurA 表现出很强的结合亲和力,形成非共价相互作用,而尿苷二磷酸-N-乙酰葡萄糖胺的存在增强了这些相互作用.

类似化合物:

磷霉素: 一种已知的 MurA 抑制剂,但作用机制不同。

RWJ-110192: 一种吡唑并嘧啶类似物,其效力低于 RWJ-3981。

RWJ-140998: 一种具有独特结构特征的嘌呤类似物.

生物活性

5-Chloro-4-phenyl-3H-1,2-dithiol-3-one is a compound of interest due to its diverse biological activities and applications in various fields, particularly in agriculture and pharmacology. This article explores its biological activity, including its mechanisms, efficacy, and potential applications based on recent research findings.

This compound has the molecular formula C15H15ClN2O3S2 and a molecular weight of 306.7 g/mol. It appears as a white crystalline solid with a melting point of 193–195 °C. The compound is slightly soluble in water (30 ppm at 25 °C) and more soluble in organic solvents like acetone (5000 mg/kg) .

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : The compound exhibits significant antibacterial properties. In studies comparing its effectiveness against various bacterial strains, it demonstrated minimum inhibitory concentrations (MICs) that outperform traditional antibiotics such as tetracycline and erythromycin .

- Herbicidal Properties : As a herbicide, it selectively controls broad-leaved weeds in crops like maize and soybeans. The compound acts by inhibiting specific biochemical pathways in target plants, leading to their death while sparing the crop species .

- Toxicological Profile : Toxicity studies indicate that the acute oral LD50 for rats is 17.8 mg/kg for the diol form and 20.2 mg/kg for the monosodium salt variant, suggesting moderate toxicity levels . It is noted to be non-mutagenic in various assays, including the Ames test .

Biological Activity Summary Table

Case Study 1: Antibacterial Efficacy

In a comparative study on the antibacterial effects of various compounds, this compound was evaluated against multiple strains of Staphylococcus aureus. Results indicated that it exhibited superior activity compared to conventional antibiotics, with an MIC significantly lower than those of tested controls . This suggests potential for development as a new antibacterial agent.

Case Study 2: Herbicidal Application

Field trials conducted on maize crops revealed that applying this compound at rates between 2.3–6.8 kg/ha effectively controlled weed populations without adversely affecting crop yield . This positions the compound as a viable option for integrated weed management strategies.

Research Findings

Recent studies have focused on optimizing the structure of this compound to enhance its biological activity. Modifications to the phenyl ring and dithiol moiety have been shown to improve both herbicidal and antibacterial properties through structure-activity relationship (SAR) analyses .

属性

CAS 编号 |

2425-05-0 |

|---|---|

分子式 |

C9H5ClOS2 |

分子量 |

228.7 g/mol |

IUPAC 名称 |

5-chloro-4-phenyldithiol-3-one |

InChI |

InChI=1S/C9H5ClOS2/c10-8-7(9(11)13-12-8)6-4-2-1-3-5-6/h1-5H |

InChI 键 |

BWTGFYQZOUAOQW-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=C(SSC2=O)Cl |

规范 SMILES |

C1=CC=C(C=C1)C2=C(SSC2=O)Cl |

Key on ui other cas no. |

2425-05-0 |

同义词 |

RWJ-3981 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。